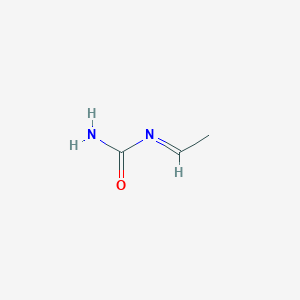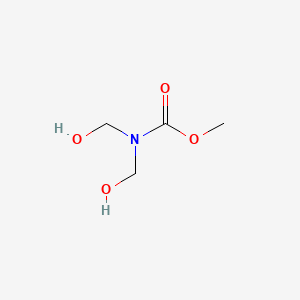
Methyl dimethylolcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dimethylolcarbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atom. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to achieve high yields . Another method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate, which can then be further reacted to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous flow system. This method involves the reaction of dimethyl carbonate with amines over solid catalysts, such as iron-chrome catalysts, at high temperatures and pressures. This process is efficient and environmentally friendly, as it avoids the use of hazardous materials like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dimethylolcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form methyl carbamate and formaldehyde.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dimethyl carbonate, methanol, and various amines. Reaction conditions typically involve elevated temperatures (around 150°C) and pressures (up to 9.0 MPa) to achieve high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include substituted carbamates, methyl carbamate, and formaldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Wissenschaftliche Forschungsanwendungen
Methyl dimethylolcarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl dimethylolcarbamate involves its ability to act as a carbamoylating agent. It can react with nucleophiles, such as amines and alcohols, to form stable carbamate esters. These reactions are facilitated by the presence of catalysts and elevated temperatures. The molecular targets of this compound include enzymes and proteins, where it can modify their activity by forming covalent bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Methyl dimethylolcarbamate can be compared with other carbamates, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but fewer functional groups.
Ethyl carbamate: Another carbamate with similar applications but different physical properties.
Dimethyl carbonate: A related compound used as a reagent in the synthesis of carbamates.
This compound is unique due to its two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
4913-31-9 |
|---|---|
Molekularformel |
C4H9NO4 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
methyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3 |
InChI-Schlüssel |
SXVDZIOMWSPFCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


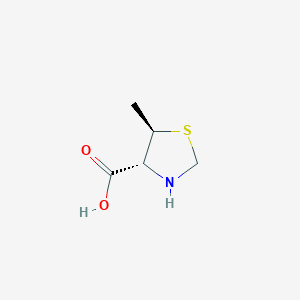
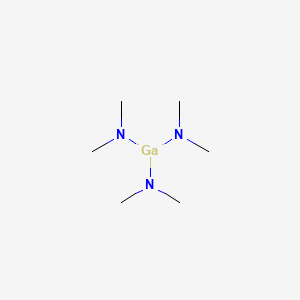
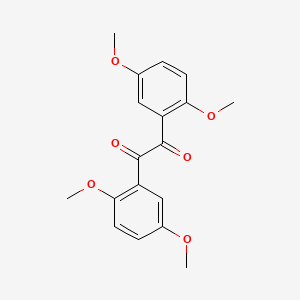
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
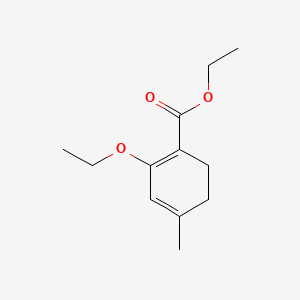
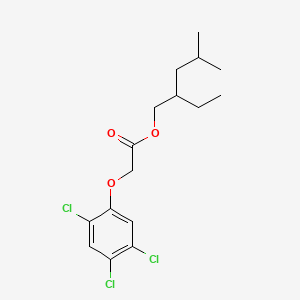
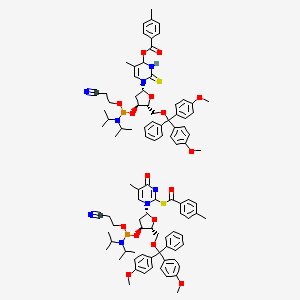
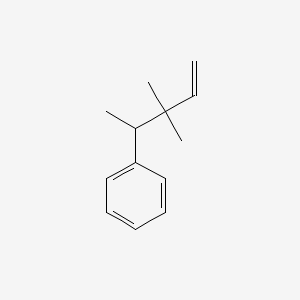
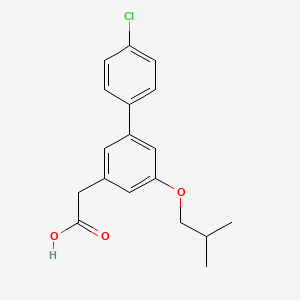
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
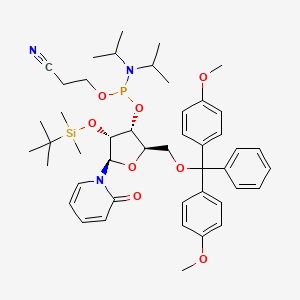
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
